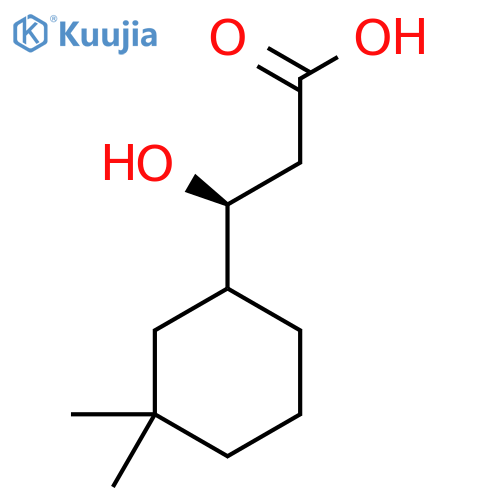

Cas no 2227986-76-5 ((3S)-3-(3,3-dimethylcyclohexyl)-3-hydroxypropanoic acid)

(3S)-3-(3,3-dimethylcyclohexyl)-3-hydroxypropanoic acid 化学的及び物理的性質

名前と識別子

-

- (3S)-3-(3,3-dimethylcyclohexyl)-3-hydroxypropanoic acid

- EN300-1727440

- 2227986-76-5

-

- インチ: 1S/C11H20O3/c1-11(2)5-3-4-8(7-11)9(12)6-10(13)14/h8-9,12H,3-7H2,1-2H3,(H,13,14)/t8?,9-/m0/s1

- InChIKey: YOXIQBDNUQWADM-GKAPJAKFSA-N

- ほほえんだ: O[C@@H](CC(=O)O)C1CCCC(C)(C)C1

計算された属性

- せいみつぶんしりょう: 200.14124450g/mol

- どういたいしつりょう: 200.14124450g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 211

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 57.5Ų

(3S)-3-(3,3-dimethylcyclohexyl)-3-hydroxypropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1727440-5.0g |

(3S)-3-(3,3-dimethylcyclohexyl)-3-hydroxypropanoic acid |

2227986-76-5 | 5g |

$5900.0 | 2023-06-04 | ||

| Enamine | EN300-1727440-0.1g |

(3S)-3-(3,3-dimethylcyclohexyl)-3-hydroxypropanoic acid |

2227986-76-5 | 0.1g |

$1791.0 | 2023-09-20 | ||

| Enamine | EN300-1727440-10.0g |

(3S)-3-(3,3-dimethylcyclohexyl)-3-hydroxypropanoic acid |

2227986-76-5 | 10g |

$8749.0 | 2023-06-04 | ||

| Enamine | EN300-1727440-0.05g |

(3S)-3-(3,3-dimethylcyclohexyl)-3-hydroxypropanoic acid |

2227986-76-5 | 0.05g |

$1709.0 | 2023-09-20 | ||

| Enamine | EN300-1727440-5g |

(3S)-3-(3,3-dimethylcyclohexyl)-3-hydroxypropanoic acid |

2227986-76-5 | 5g |

$5900.0 | 2023-09-20 | ||

| Enamine | EN300-1727440-10g |

(3S)-3-(3,3-dimethylcyclohexyl)-3-hydroxypropanoic acid |

2227986-76-5 | 10g |

$8749.0 | 2023-09-20 | ||

| Enamine | EN300-1727440-1.0g |

(3S)-3-(3,3-dimethylcyclohexyl)-3-hydroxypropanoic acid |

2227986-76-5 | 1g |

$2035.0 | 2023-06-04 | ||

| Enamine | EN300-1727440-0.25g |

(3S)-3-(3,3-dimethylcyclohexyl)-3-hydroxypropanoic acid |

2227986-76-5 | 0.25g |

$1872.0 | 2023-09-20 | ||

| Enamine | EN300-1727440-2.5g |

(3S)-3-(3,3-dimethylcyclohexyl)-3-hydroxypropanoic acid |

2227986-76-5 | 2.5g |

$3988.0 | 2023-09-20 | ||

| Enamine | EN300-1727440-0.5g |

(3S)-3-(3,3-dimethylcyclohexyl)-3-hydroxypropanoic acid |

2227986-76-5 | 0.5g |

$1954.0 | 2023-09-20 |

(3S)-3-(3,3-dimethylcyclohexyl)-3-hydroxypropanoic acid 関連文献

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

-

Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006

-

Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596

-

Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

-

Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943

(3S)-3-(3,3-dimethylcyclohexyl)-3-hydroxypropanoic acidに関する追加情報

Introduction to (3S)-3-(3,3-dimethylcyclohexyl)-3-hydroxypropanoic Acid (CAS No. 2227986-76-5)

(3S)-3-(3,3-dimethylcyclohexyl)-3-hydroxypropanoic acid, identified by the CAS number 2227986-76-5, is a compound of significant interest in the field of chemical and biomedical research. This molecule, characterized by its unique structural framework, has garnered attention due to its potential applications in pharmaceutical development and biochemical studies.

The structural composition of (3S)-3-(3,3-dimethylcyclohexyl)-3-hydroxypropanoic acid features a chiral center at the third carbon atom, which contributes to its stereochemical diversity. This stereochemistry is crucial in determining its biological activity and interaction with various biological targets. The presence of a hydroxy group and a bulky 3,3-dimethylcyclohexyl side chain further enhances its complexity and reactivity.

In recent years, there has been growing interest in the exploration of structurally diverse molecules for their pharmacological properties. The compound (3S)-3-(3,3-dimethylcyclohexyl)-3-hydroxypropanoic acid has been studied for its potential role in modulating various biological pathways. Its unique structural features make it a promising candidate for further investigation in drug discovery and development.

One of the most intriguing aspects of (3S)-3-(3,3-dimethylcyclohexyl)-3-hydroxypropanoic acid is its ability to interact with enzymes and receptors in a highly specific manner. This specificity is critical for designing molecules that can selectively target pathological processes without affecting normal physiological functions. The chiral center at the third carbon atom plays a pivotal role in this interaction, influencing both the binding affinity and efficacy of the compound.

Recent studies have highlighted the compound's potential in the treatment of inflammatory diseases. The hydroxy group and the dimethylcyclohexyl moiety are believed to contribute to its anti-inflammatory properties by modulating key signaling pathways involved in inflammation. These pathways include nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are central to inflammatory responses.

The synthesis of (3S)-3-(3,3-dimethylcyclohexyl)-3-hydroxypropanoic acid presents unique challenges due to its complex stereochemistry. Advanced synthetic techniques, such as asymmetric hydrogenation and chiral resolution methods, have been employed to achieve high enantiomeric purity. These methods are essential for ensuring that the compound exhibits the desired biological activity without any unwanted side effects.

In addition to its pharmacological potential, (3S)-3-(3,3-dimethylcyclohexyl)-3-hydroxypropanoic acid has also been explored for its role in biochemical research. Its structural features make it a valuable tool for studying enzyme mechanisms and substrate recognition. By understanding how this compound interacts with biological targets, researchers can gain insights into the structure-activity relationships that govern many biological processes.

The future prospects of (3S)-3-(3,3-dimethylcyclohexyl)-3-hydroxypropanoic acid in pharmaceutical development are promising. Ongoing research aims to optimize its synthetic routes and explore new derivatives that may enhance its therapeutic potential. Collaborative efforts between chemists, biologists, and pharmacologists are essential for translating these findings into effective treatments for various diseases.

In conclusion, (3S)-3-(3,3-dimethylcyclohexyl)-hydroxypropanoic acid (CAS No. 2227986-76-5) is a compound of significant interest due to its unique structural features and potential applications in pharmaceutical research. Its stereochemistry, hydroxy group, and dimethylcyclohexyl side chain contribute to its diverse biological activities. Further investigation into this compound holds promise for the development of novel therapeutic agents and a deeper understanding of biochemical processes.

2227986-76-5 ((3S)-3-(3,3-dimethylcyclohexyl)-3-hydroxypropanoic acid) 関連製品

- 338964-40-2(1-(2,6-DICHLOROBENZYL)-2-OXO-5-[3-(TRIFLUOROMETHYL)PHENYL]-1,2-DIHYDRO-3-PYRIDINECARBONITRILE)

- 874831-92-2(1,1-Dimethylethyl 4-(4-piperidinyl)-1-piperazinepropanoate)

- 1804425-84-0(5-(Difluoromethyl)-3-fluoro-2-nitro-4-(trifluoromethyl)pyridine)

- 1380142-43-7(2-amino-3-(2,6-difluoro-3-methylphenyl)propan-1-ol)

- 3601-36-3(Methyl 2,3,6-Tri-O-benzoyl-a-D-galactopyranoside)

- 941956-28-1(N-(furan-2-yl)methyl-2-1-(4-methoxybenzenesulfonyl)piperidin-2-ylacetamide)

- 2137688-40-3(1H-Azepine-1-carboxylic acid, 4-ethylhexahydro-4-(4-methyl-1-piperazinyl)-, 1,1-dimethylethyl ester)

- 1207003-18-6(N-Cyclohexyl-9-(4-methoxyphenyl)pyrazolo[5,1-c]-1,2,4-triazolo[4,3-a]pyrazine-3-propanamide)

- 1261917-61-6(2-Methyl-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid)

- 903327-44-6(N-(2-methylpropyl)-N'-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethylethanediamide)